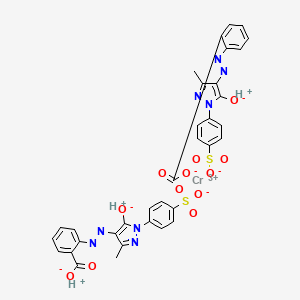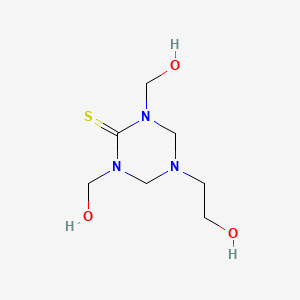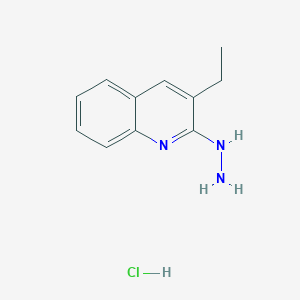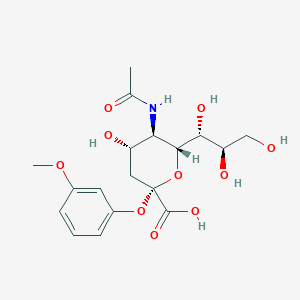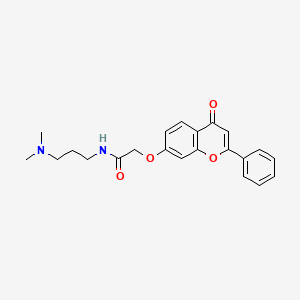![molecular formula C24H17N3O3S B15345243 N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide CAS No. 6292-36-0](/img/structure/B15345243.png)
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both anthracene and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Anthracene Derivative: Starting with anthracene, oxidation reactions can be employed to introduce the 9,10-dioxo functionality.
Synthesis of the Benzimidazole Derivative: The benzimidazole ring can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the anthracene and benzimidazole derivatives through a sulfanyl acetamide linkage, often using reagents like thionyl chloride or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its electronic properties.
Substitution: Functional groups on the benzimidazole ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxyanthracene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a probe in various analytical techniques.
Biology
In biological research, derivatives of this compound might be explored for their potential as fluorescent markers or as inhibitors of specific enzymes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
In industry, the compound might find applications in the development of organic semiconductors or as a component in advanced materials.
Mécanisme D'action
The mechanism of action for N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone.
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole.
Uniqueness
What sets N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide apart is the combination of the anthracene and benzimidazole moieties, which could confer unique electronic and biological properties.
Propriétés
Numéro CAS |
6292-36-0 |
|---|---|
Formule moléculaire |
C24H17N3O3S |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-(9,10-dioxoanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H17N3O3S/c1-13-9-10-17-19(11-13)27-24(26-17)31-12-20(28)25-18-8-4-7-16-21(18)23(30)15-6-3-2-5-14(15)22(16)29/h2-11H,12H2,1H3,(H,25,28)(H,26,27) |
Clé InChI |
NMSPLEZYVZEKOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


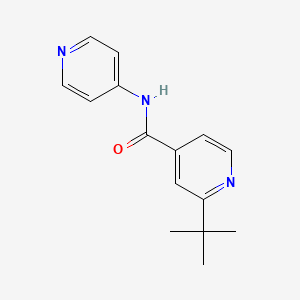
![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
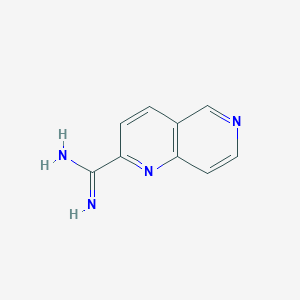
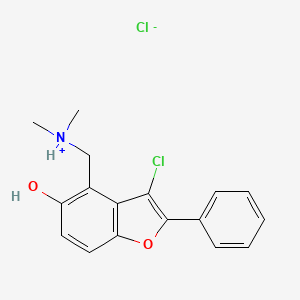
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
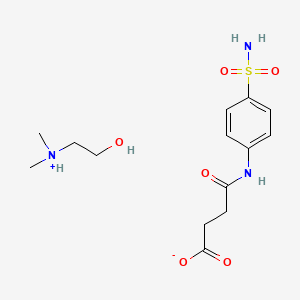
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
